2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid
Description
2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid (CAS: 126058-25-1, molecular formula: C₈H₅NO₂S) is a cyanoacrylic acid derivative featuring a thiophene ring at the β-position. This compound is synthesized with high purity (98%) and is utilized in organic electronics and pharmaceutical research due to its conjugated π-system and electron-withdrawing cyano and carboxylic acid groups .
Properties
IUPAC Name |
(E)-2-cyano-3-thiophen-3-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11)/b7-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIFLEDEUPEDJT-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126058-25-1 | |
| Record name | 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid typically involves the reaction of thiophene-3-carbaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its reactivity and binding affinity to biological molecules. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells through various biochemical pathways .
Comparison with Similar Compounds
The structural and functional properties of 2-cyano-3-(thiophen-3-yl)prop-2-enoic acid are best understood through comparison with cyanoacrylic acid derivatives bearing different aryl or heteroaryl substituents. Key analogues include furan-, pyrrole-, and phenyl-substituted derivatives, which differ in electronic effects, solubility, and applications.
Structural and Electronic Differences
Table 1: Structural Comparison of Cyanoacrylic Acid Derivatives
Key Observations:
- Electronic Effects: Thiophene’s sulfur atom provides stronger electron-donating resonance compared to furan’s oxygen, enhancing charge transport in organic semiconductors . The trifluoromethyl group in the furan derivative (CAS 300559-50-6) increases electron-withdrawing character and lipophilicity .
- Hydrogen Bonding: α-Cyano-4-hydroxycinnamic acid (CAS 28166-41-8) forms extensive hydrogen bonds via its hydroxyl group, critical for its role as a MALDI-MS matrix . The thiophene analogue lacks such groups, reducing crystallinity but improving solubility in non-polar solvents.
- Bioactivity: Pyrrole-substituted derivatives (e.g., CAS 790270-77-8) exhibit bioactivity due to the nitrogen-rich heterocycle, suggesting utility in kinase inhibition or antimicrobial agents .
Biological Activity
2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid, a compound characterized by its cyano and thiophene functionalities, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Formula: C₈H₅NO₂S
Molecular Weight: 179.2 g/mol
Melting Point: 209–211 °C
CAS Number: 126058-25-1
The compound's structure includes a conjugated system that enhances its reactivity and biological interactions. The presence of the thiophene ring is particularly significant in influencing its electronic properties.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.4 | Induction of apoptosis |
| HeLa (cervical cancer) | 10.2 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 12.8 | Inhibition of proliferation |
Antimicrobial Activity
The compound also displays antimicrobial properties , effective against a range of bacteria and fungi. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
The biological activity of this compound is attributed to its ability to interact with cellular targets. The cyano group is believed to play a critical role in the compound's reactivity, facilitating interactions with enzymes and receptors involved in cell signaling pathways.
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Regulation: It disrupts normal cell cycle progression, particularly affecting the G2/M phase.
- Antimicrobial Action: The thiophene moiety enhances membrane permeability in microbial cells, leading to cell lysis.
Case Studies
-
Study on Anticancer Effects:
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activities. The most potent derivative exhibited an IC50 value of 8 µM against MCF-7 cells, demonstrating the potential for development into therapeutic agents for breast cancer treatment . -
Antimicrobial Efficacy Research:
A separate investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
